

Spectroscopic Profile of (3-Hydroxyphenyl)phosphonic Acid: A Technical Guide

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Compound of Interest

Compound Name: (3-Hydroxyphenyl)phosphonic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **(3-Hydroxyphenyl)phosphonic acid**, a compound of interest to researchers in medicinal chemistry and materials science. This document is intended for scientists and professionals engaged in drug development and related research fields.

Chemical Structure and Properties

(3-Hydroxyphenyl)phosphonic acid is an organophosphorus compound with the chemical formula $C_6H_7O_4P$.^[1] Its structure consists of a benzene ring substituted with a hydroxyl group at the meta-position relative to a phosphonic acid group.

Chemical Identifiers:

- CAS Number: 33733-31-2^[1]
- Molecular Weight: 174.09 g/mol ^[1]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(3-Hydroxyphenyl)phosphonic acid**. While experimental data is referenced where available, some data is predicted or based on analogous compounds due to the limited availability of published experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **(3-Hydroxyphenyl)phosphonic acid**. The key nuclei for analysis are ^1H , ^{13}C , and ^{31}P .

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4-7.6	m	2H	Aromatic C-H
~7.2-7.3	m	1H	Aromatic C-H
~6.9-7.1	m	1H	Aromatic C-H
~9.0-11.0	br s	3H	-OH, -P(O)(OH) ₂

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~157	C-OH
~135 (d, $J \approx 180\text{-}190\text{ Hz}$)	C-P
~130	Aromatic C-H
~122 (d, $J \approx 10\text{-}15\text{ Hz}$)	Aromatic C-H
~120 (d, $J \approx 5\text{-}10\text{ Hz}$)	Aromatic C-H
~116 (d, $J \approx 10\text{-}15\text{ Hz}$)	Aromatic C-H

Table 3: Predicted ^{31}P NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity
~15-25	s (proton decoupled)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of **(3-Hydroxyphenyl)phosphonic acid** is expected to show characteristic absorptions for the hydroxyl and phosphonic acid groups.[\[2\]](#)[\[3\]](#)

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3600	Broad, Strong	O-H stretch (Phenolic and P-OH)
2800-3100	Medium	Aromatic C-H stretch
1580-1610	Medium	Aromatic C=C stretch
1150-1250	Strong	P=O stretch
950-1050	Strong	P-OH stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Predicted collision cross-section data for various adducts of **(3-Hydroxyphenyl)phosphonic acid** are available.[\[4\]](#)

Table 5: Predicted Mass Spectrometry Data

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	175.01548	134.7
[M+Na] ⁺	196.99742	142.9
[M-H] ⁻	173.00092	133.8
[M+NH ₄] ⁺	192.04202	153.5
[M] ⁺	174.00765	134.1

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of organic compounds.^[5]^[6]

NMR Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **(3-Hydroxyphenyl)phosphonic acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6) or deuterium oxide (D_2O). The solution is then transferred to a 5 mm NMR tube.
- **1H NMR Spectroscopy:** 1H NMR spectra are recorded on a 400 MHz or higher field spectrometer. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
- **^{13}C NMR Spectroscopy:** ^{13}C NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 MHz. Proton decoupling is used to simplify the spectrum. A larger number of scans is usually required compared to 1H NMR.
- **^{31}P NMR Spectroscopy:** ^{31}P NMR spectra are recorded with proton decoupling.^[7] 85% phosphoric acid is used as an external standard for chemical shift referencing.^[6]

Infrared (IR) Spectroscopy

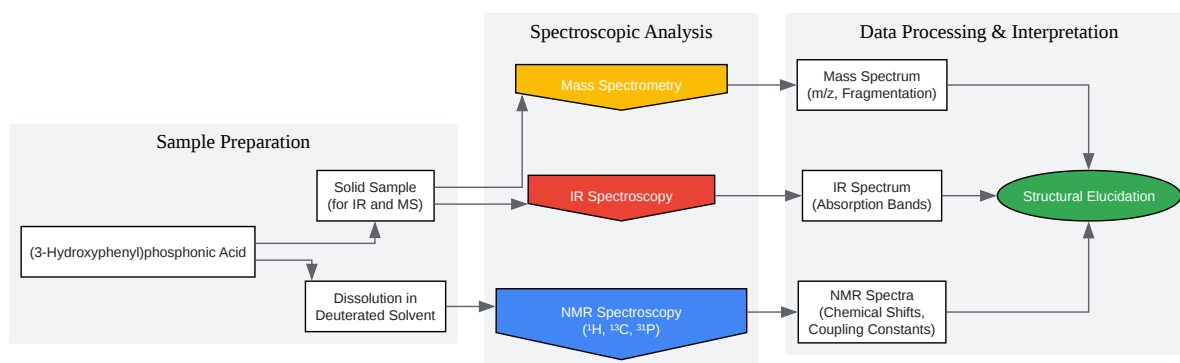
- **Sample Preparation:** A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm^{-1} . A background spectrum is collected and subtracted from the sample spectrum.

Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For a non-volatile compound like **(3-Hydroxyphenyl)phosphonic acid**, electrospray ionization (ESI) coupled with LC is a common method.
- **Ionization:** Electrospray ionization (ESI) is used to generate ions in either positive or negative ion mode.
- **Mass Analysis:** The mass-to-charge ratios of the ions are determined using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **(3-Hydroxyphenyl)phosphonic acid**.



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Caption: Experimental workflow for spectroscopic analysis.

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